molecular formula C14H16FNO B13630074 N-{6-fluorospiro[3.3]heptan-2-yl}benzamide

N-{6-fluorospiro[3.3]heptan-2-yl}benzamide

Cat. No.: B13630074
M. Wt: 233.28 g/mol
InChI Key: RHOTWVBJIUYHOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-fluorospiro[3.3]heptan-2-yl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

N-{6-fluorospiro[3.3]heptan-2-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced benzamide compounds, and substituted spirocyclic structures .

Scientific Research Applications

N-{6-fluorospiro[3.3]heptan-2-yl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{6-fluorospiro[3.3]heptan-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-{6-fluorospiro[3.3]heptan-2-yl}benzamide can be compared with other spirocyclic benzamide derivatives, such as:

  • N-{6-chlorospiro[3.3]heptan-2-yl}benzamide
  • N-{6-bromospiro[3.3]heptan-2-yl}benzamide
  • N-{6-methylspiro[3.3]heptan-2-yl}benzamide

These compounds share similar structural features but differ in the substituents attached to the spirocyclic core. The presence of different substituents can significantly impact their chemical properties, reactivity, and biological activity, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C14H16FNO

Molecular Weight

233.28 g/mol

IUPAC Name

N-(2-fluorospiro[3.3]heptan-6-yl)benzamide

InChI

InChI=1S/C14H16FNO/c15-11-6-14(7-11)8-12(9-14)16-13(17)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,17)

InChI Key

RHOTWVBJIUYHOR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)F)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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